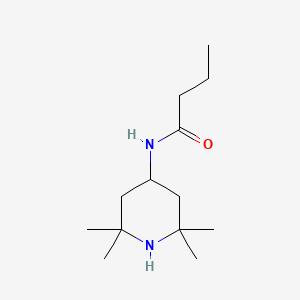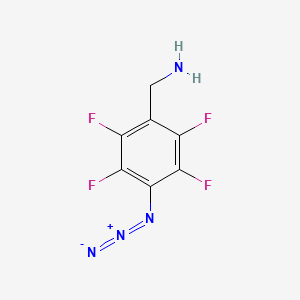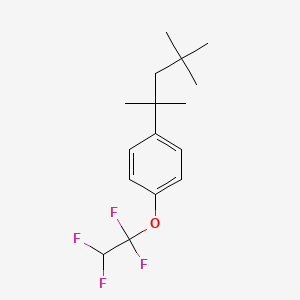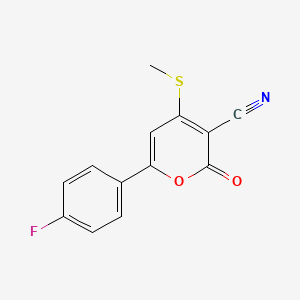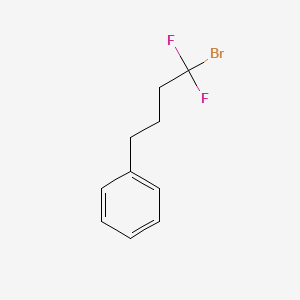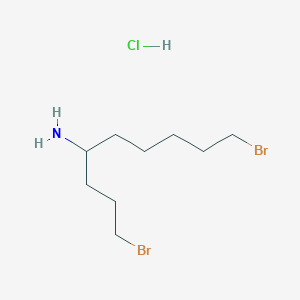
1,9-Dibromononan-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dibromononan-4-amine;hydrochloride: is an organic compound characterized by the presence of bromine atoms at the 1st and 9th positions of a nonane chain, with an amine group at the 4th position. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dibromononan-4-amine;hydrochloride typically involves a multi-step process:
Bromination: The initial step involves the bromination of nonane to introduce bromine atoms at the 1st and 9th positions. This can be achieved using bromine (Br₂) in the presence of a radical initiator such as N-bromosuccinimide (NBS).
Amination: The next step involves the introduction of the amine group at the 4th position. This can be done through nucleophilic substitution reactions where an appropriate amine source reacts with the intermediate compound.
Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Dibromononan-4-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the amine group or the bromine atoms.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
1,9-Dibromononan-4-amine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,9-Dibromononan-4-amine;hydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Dibromononane: Similar in structure but lacks the amine group, making it less versatile in chemical reactions.
1,9-Dibromononan-4-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.
Uniqueness
1,9-Dibromononan-4-amine;hydrochloride is unique due to the presence of both bromine atoms and an amine group, providing a combination of reactivity and functionality that is valuable in various applications.
Propriétés
Numéro CAS |
137929-72-7 |
|---|---|
Formule moléculaire |
C9H20Br2ClN |
Poids moléculaire |
337.52 g/mol |
Nom IUPAC |
1,9-dibromononan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H19Br2N.ClH/c10-7-3-1-2-5-9(12)6-4-8-11;/h9H,1-8,12H2;1H |
Clé InChI |
OFWBJBOIDSRDDI-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(CCCBr)N)CCBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)
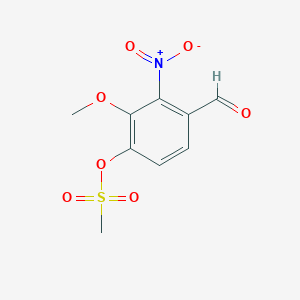
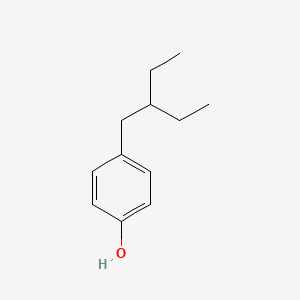
![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
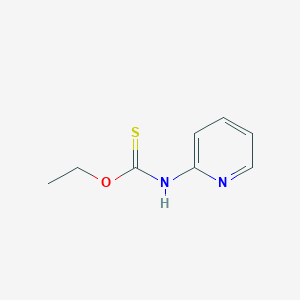
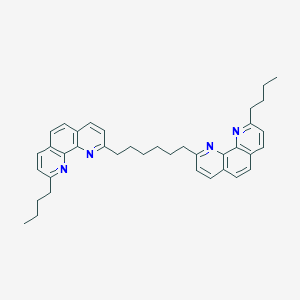
![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)
